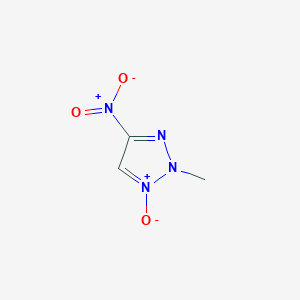![molecular formula C16H14ClN3O4 B11556057 2-(4-chlorophenoxy)-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11556057.png)
2-(4-chlorophenoxy)-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N’-[1-(3-nitrophenyl)ethylidene]acetohydrazide is an organic compound that features both chlorophenoxy and nitrophenyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N’-[1-(3-nitrophenyl)ethylidene]acetohydrazide typically involves the reaction of 4-chlorophenol with 3-nitrobenzaldehyde to form an intermediate, which is then reacted with acetohydrazide. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-chlorophenoxy)-N’-[1-(3-nitrophenyl)ethylidene]acetohydrazide can undergo several types of chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium hydroxide or other strong bases.
Major Products
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
2-(4-chlorophenoxy)-N’-[1-(3-nitrophenyl)ethylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its functional groups.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: May be used in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenoxy)-N’-[1-(3-nitrophenyl)ethylidene]acetohydrazide is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting enzymes or interfering with cellular processes. The nitrophenyl group may play a role in its biological activity by undergoing reduction to form reactive intermediates that can interact with biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-chlorophenoxy)-3’-nitroacetanilide
- 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols
Uniqueness
2-(4-chlorophenoxy)-N’-[1-(3-nitrophenyl)ethylidene]acetohydrazide is unique due to the presence of both chlorophenoxy and nitrophenyl groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H14ClN3O4 |
|---|---|
Peso molecular |
347.75 g/mol |
Nombre IUPAC |
2-(4-chlorophenoxy)-N-[(E)-1-(3-nitrophenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C16H14ClN3O4/c1-11(12-3-2-4-14(9-12)20(22)23)18-19-16(21)10-24-15-7-5-13(17)6-8-15/h2-9H,10H2,1H3,(H,19,21)/b18-11+ |
Clave InChI |
WONUUAPXNILITI-WOJGMQOQSA-N |
SMILES isomérico |
C/C(=N\NC(=O)COC1=CC=C(C=C1)Cl)/C2=CC(=CC=C2)[N+](=O)[O-] |
SMILES canónico |
CC(=NNC(=O)COC1=CC=C(C=C1)Cl)C2=CC(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2,3-dichlorophenyl)-N-[(E)-(3-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11555981.png)
![2-[(3-Methylphenyl)amino]-N'-[(1E)-1-[4-(propan-2-YL)phenyl]ethylidene]acetohydrazide](/img/structure/B11555989.png)
![N-(3-bromophenyl)-4-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11555992.png)
![(5E)-3-[(biphenyl-4-ylamino)methyl]-5-[4-(dimethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11556007.png)

![N-({N'-[(E)-(3-Bromo-5-ethoxy-4-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide](/img/structure/B11556023.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-(4-ethyl-2-nitrophenoxy)acetohydrazide](/img/structure/B11556026.png)

![2-[(3-Bromophenyl)amino]-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11556037.png)
![N-{2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}naphthalene-1-carboxamide](/img/structure/B11556041.png)
![2,4-Dibromo-6-[(E)-[(2-hydroxy-6-methylphenyl)imino]methyl]benzene-1,3-diol](/img/structure/B11556044.png)
![N'-[(E)-[4-(Dimethylamino)-3-nitrophenyl]methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B11556047.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11556056.png)
